METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 909574-83-0
VCID: VC5278172
InChI: InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
SMILES: CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC
Molecular Formula: C16H17BrN4O2S
Molecular Weight: 409.3

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

CAS No.: 909574-83-0

Cat. No.: VC5278172

Molecular Formula: C16H17BrN4O2S

Molecular Weight: 409.3

* For research use only. Not for human or veterinary use.

METHYL 7-(4-BROMOPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE - 909574-83-0

Specification

CAS No. 909574-83-0
Molecular Formula C16H17BrN4O2S
Molecular Weight 409.3
IUPAC Name methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H17BrN4O2S/c1-4-11-12(14(22)23-2)13(9-5-7-10(17)8-6-9)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Standard InChI Key KVCMFKQCAGZEHD-UHFFFAOYSA-N
SMILES CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 7-(4-bromophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate, reflects its intricate structure. Key features include:

  • A 1,2,4-triazolo[1,5-a]pyrimidine core, which combines a triazole ring (positions 1,2,4) fused to a pyrimidine ring (positions 1,5-a).

  • A 4-bromophenyl group at position 7, introducing aromaticity and potential halogen-bonding interactions.

  • An ethyl substituent at position 5 and a methylsulfanyl group at position 2, influencing steric and electronic properties.

  • A methyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization.

The stereoelectronic effects of these groups are critical for biological activity. For instance, the bromine atom’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors.

Table 1: Key Molecular Properties

PropertyValue
CAS Number909574-24-9
Molecular FormulaC16H17BrN4O2S\text{C}_{16}\text{H}_{17}\text{Br}\text{N}_4\text{O}_2\text{S}
Molecular Weight409.3 g/mol
SMILESCCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Br)C(=O)OC
InChI KeyWGSDMBVJOUADIQ-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

Triazolopyrimidines are typically synthesized via annulation reactions between triazole precursors and pyrimidine-building blocks. For this compound, a plausible route involves:

  • Formation of the pyrimidine ring: Condensation of a β-dicarbonyl compound with a guanidine derivative under acidic conditions .

  • Triazole ring fusion: Cyclization using hydrazine or its derivatives to form the 1,2,4-triazole moiety .

  • Functionalization: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling and esterification to install the methyl carboxylate.

A related synthesis for ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate employed microwave-assisted reactions to enhance yield and purity, suggesting similar methods could optimize this compound’s production.

Crystallographic and Spectroscopic Analysis

X-ray diffraction studies of analogous triazolopyrimidines reveal a half-chair conformation for the pyrimidine ring, with substituents adopting equatorial orientations to minimize steric strain . The triazole ring remains planar, facilitating π-π stacking interactions. Key spectroscopic data include:

  • IR: Strong absorption at 1720 cm1^{-1} (C=O stretch of the ester) .

  • 1^1H NMR: Signals at δ 2.86 (s, 3H, SCH3_3), 4.45 (q, 2H, OCH2_2), and 7.46–8.24 (m, aromatic protons) .

  • 13^{13}C NMR: Peaks at δ 162.8 (C=O), 147.8 (triazole C), and 128.9–135.0 (aromatic carbons) .

CompoundActivityTarget
SCH-58261A2A_{2A} antagonist (IC50_{50} = 2 nM)Adenosine receptors
PSB-10Anti-inflammatoryCOX-2 inhibition
VC5142371 (this compound)Under investigationMultiple targets

Structure-Activity Relationships (SAR)

  • 4-Bromophenyl group: Enhances binding to hydrophobic pockets in enzymes like kinases.

  • Ethyl substituent: Increases metabolic stability compared to bulkier alkyl chains.

  • Methylsulfanyl moiety: Improves membrane permeability via lipophilic interactions .

Comparative Analysis with Related Derivatives

Ethyl vs. Methyl Carboxylates

Replacing the methyl carboxylate with an ethyl group (as in ethyl 7-(4-bromophenyl)-5-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylate) slightly reduces solubility but improves oral bioavailability due to slower esterase-mediated hydrolysis.

Bromophenyl vs. Other Aryl Groups

The 4-bromophenyl substituent confers higher potency than 3-bromo or non-halogenated analogs, likely due to optimized halogen bonding with target proteins.

Future Directions

Further studies should focus on:

  • In vivo efficacy in models of Alzheimer’s disease or cancer.

  • Prodrug development by modifying the carboxylate to enhance blood-brain barrier penetration.

  • Cocrystallization studies to elucidate binding modes with A2A_{2A} receptors or kinases.

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